molecular formula C19H15F3N2O4S B2550584 N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034567-43-4

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2550584
CAS No.: 2034567-43-4
M. Wt: 424.39
InChI Key: NXTYVJMZIOFBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a heterocyclic compound featuring a fused furan-thiophene system linked via an ethyl group to an ethanediamide bridge, terminating in a 4-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-14-3-1-13(2-4-14)24-18(26)17(25)23-9-7-15-5-6-16(29-15)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTYVJMZIOFBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an ethylamine derivative

  • Preparation of Furan and Thiophene Intermediates

    • Furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are synthesized through standard organic reactions such as Vilsmeier-Haack formylation.
    • These intermediates are then subjected to a Wittig reaction to introduce the ethyl group.
  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired ethylated product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

    Oxidation: Epoxides, sulfoxides

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule:

Compound Name Key Features Source
N-[4-(ethylthio)-2-(trifluoromethyl)phenyl] methanesulfonamide Trifluoromethylphenyl group, sulfonamide linker
3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) Furan ring, oxazolidine scaffold
5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid Trifluoromethoxy group, indazole core
N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy phenyl, acetamide linker, thiadiazole heterocycle
5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide Furan ring, ethyl-carboxamide linkage

Key Comparative Insights

Aromatic Heterocycles
  • The target compound’s furan-thiophene system distinguishes it from furan-only analogs like furilazole () or carboxamide derivatives ().
  • In contrast, indazole () and thiadiazole () cores prioritize nitrogen-based heterocycles, which are more common in kinase inhibitors or antineoplastic agents.
Trifluoromethoxy Group
  • This group’s electron-withdrawing nature improves resistance to oxidative metabolism, a trait critical for drug half-life .
  • Comparatively, trifluoromethyl groups () lack the oxygen atom, reducing polarity but maintaining steric bulk.
Linker and Substituent Effects
  • This could enhance target affinity but may reduce solubility .
  • Ethyl vs. methyl groups : The ethyl spacer in the target compound (vs. methyl in furilazole, ) may improve conformational flexibility, aiding in target engagement .

Biological Activity

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, thiophene moiety, and a trifluoromethoxy-substituted phenyl group. The molecular formula is C16H17F3N2O2SC_{16}H_{17}F_3N_2O_2S, and its molecular weight is approximately 347.5 g/mol. The structural components are significant as they contribute to the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves its role as an inhibitor of key signaling pathways associated with cancer proliferation, particularly the PI3K/Akt/mTOR pathway. These pathways are crucial for cell growth and survival, making them attractive targets for cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-tumor activities across various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5490.20 ± 0.05PI3K/mTOR inhibition
MCF-71.25 ± 0.11Induction of apoptosis
HeLa1.03 ± 0.24Cell cycle arrest at G0/G1 phase

These results indicate that the compound can effectively inhibit tumor growth by targeting critical cell signaling pathways.

Case Studies

  • Study on Dual PI3Kα/mTOR Inhibitors : Research has shown that derivatives of thiophene compounds can serve as dual inhibitors of PI3Kα and mTOR, leading to enhanced anti-tumor efficacy compared to traditional therapies. For instance, a related compound demonstrated a 10-fold improvement in mTOR inhibition compared to existing PI3K inhibitors .
  • Antifungal Activity : Preliminary bioassays suggest that some derivatives exhibit antifungal properties, indicating broader biological activity beyond anti-cancer effects . This aspect opens avenues for exploring the compound's utility in treating fungal infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.